molecular formula C11H17N3O2 B2364432 N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2411273-69-1

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No. B2364432
CAS RN: 2411273-69-1
M. Wt: 223.276
InChI Key: CBMMFPBPINIMAZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Mechanism of Action

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. This compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease glutamate release in the brain, which is a major excitatory neurotransmitter. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter.

Advantages and Limitations for Lab Experiments

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. It is also relatively stable and has a long half-life, which allows for prolonged exposure to the receptor. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide. One direction is the development of more potent and selective antagonists of the mGluR5 receptor. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, as well as the potential therapeutic applications of mGluR5 antagonists in these disorders. Additionally, the development of novel drug delivery methods for this compound could improve its efficacy and reduce its side effects.

Synthesis Methods

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpyrazole with 2-bromoethyl methyl ether, followed by the reaction with 2-cyano-N-(2-methoxyethyl)acetamide. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by the reaction with acetic anhydride to obtain the final product.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-11(15)14(7-8-16-3)9-10-5-6-12-13(10)2/h4-6H,1,7-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMFPBPINIMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(CCOC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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